molecular formula C15H22O4 B561268 (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one CAS No. 102349-42-8

(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one

Cat. No.: B561268
CAS No.: 102349-42-8
M. Wt: 266.337
InChI Key: KUERQAIAYCRGOB-QKBHAPPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one is a germacranolide, a type of sesquiterpene lactone, with the molecular formula C15H22O4 . It was first isolated from the plant Artemisia fragrans . This compound is known for its unique structure, which includes a five-membered ring and a ten-membered ring, along with ester and hydroxyl functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one from Artemisia fragrans involves several steps. The plant material is first extracted with organic solvents, followed by chromatographic separation techniques to purify the compound . The structure of this compound was established using spectroscopic methods such as infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance .

Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound

Chemical Reactions Analysis

Types of Reactions: (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to form esters or ethers.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the reactivity of sesquiterpene lactones and their derivatives.

    Biology: (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its bioactive properties.

Mechanism of Action

The exact mechanism of action of (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The compound’s structure allows it to bind to specific molecular targets, potentially disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical reactivity and potential biological activities

Properties

CAS No.

102349-42-8

Molecular Formula

C15H22O4

Molecular Weight

266.337

IUPAC Name

(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one

InChI

InChI=1S/C15H22O4/c1-9-7-14-12(10(2)15(18)19-14)5-3-11(8-16)4-6-13(9)17/h4,7,10,12-14,16-17H,3,5-6,8H2,1-2H3/b9-7-,11-4+/t10-,12+,13+,14-/m1/s1

InChI Key

KUERQAIAYCRGOB-QKBHAPPPSA-N

SMILES

CC1C2CCC(=CCC(C(=CC2OC1=O)C)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
Reactant of Route 2
(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
Reactant of Route 3
(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
Reactant of Route 4
(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
Reactant of Route 5
(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
Reactant of Route 6
(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one

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